molecular formula C16H10O3S B2377018 2-[(E)-3-thiophen-2-ylprop-2-enoyl]indene-1,3-dione CAS No. 904085-81-0

2-[(E)-3-thiophen-2-ylprop-2-enoyl]indene-1,3-dione

Cat. No. B2377018
CAS RN: 904085-81-0
M. Wt: 282.31
InChI Key: WYYMSALUPHICCK-BQYQJAHWSA-N
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Description

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is a β-diketone with indane as its structural nucleus .


Synthesis Analysis

Indane-1,3-dione can be synthesized by self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) . Another method involves the reaction of ninhydrin with 2-Hydroxy-2-(2-oxo-propyl)-indane-1,3-dione in acetic acid medium .


Chemical Reactions Analysis

Indane-1,3-dione is a versatile scaffold used in numerous chemical reactions . It is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications .


Physical And Chemical Properties Analysis

Indane-1,3-dione is a colorless or white solid, but old samples can appear yellowish or even green . It is a β-diketone with indane as its structural nucleus .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione react with various compounds to synthesize polyfunctional fused heterocyclic compounds, demonstrating the versatility of indene-1,3-dione derivatives in chemical synthesis (Hassaneen et al., 2003).
  • The compound 2-[4-(thiophen-2-yl)benzylidene]-2H-indene-1,3-dione, synthesized from condensation of 1,3-indandione with 4-(thiophen-2-yl)benzaldehyde, exhibits strong red photoluminescence, showcasing its potential in luminescent materials (Guo et al., 2015).

Applications in Materials Science

  • Indene-1,3-dione derivatives are used to create molecular glasses with third-order optical non-linearity, useful in applications like non-linear optics and photonics (Seniutinas et al., 2012).
  • The synthesis of electron-acceptor building blocks using 2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione demonstrates the compound's potential in creating polymer semiconductors for n-type organic thin film transistors (Yan et al., 2013).

Potential in Drug Synthesis and Medicinal Chemistry

  • Thiophene derivatives, including those synthesized from indene-1,3-dione, are significant in drug development due to their antimicrobial, anti-inflammatory, and antioxidant properties (Mohareb & Klapötke, 2018).

Crystallography and Structural Analysis

  • The crystal structure of related compounds, such as 2,2-bis(6-hydroxy-biphenyl-3-yl)-1H-indene-1,3(2H)-dione, helps in understanding the molecular geometry and potential reactivity of these molecules (Poorheravi et al., 2007).

Catalysis and Kinetic Studies

  • Indene-1,3-dione derivatives are used in catalytic reactions, demonstrating their utility in facilitating chemical transformations, such as in the propargylation of indene-1,3-dione under phase-transfer catalyst conditions (Selvaraj & Rajendran, 2014).

Mechanism of Action

The mechanism of action of indane-1,3-dione derivatives can vary widely depending on the specific derivative and its application. For example, some derivatives have been studied for their anticancer activity .

Safety and Hazards

Indane-1,3-dione is a reagent that is toxic to skin and mucus membranes . It is used in chemical assay for peptide bonds, i.e., protein determinations and has radiosensitizing properties .

Future Directions

Indane-1,3-dione and its derivatives continue to be of high interest in various research fields, including medicinal chemistry, organic electronics, photopolymerization, optical sensing, and non-linear optical (NLO) applications . Future research will likely continue to explore new applications and derivatives of this versatile chemical scaffold .

properties

IUPAC Name

2-[(E)-3-thiophen-2-ylprop-2-enoyl]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3S/c17-13(8-7-10-4-3-9-20-10)14-15(18)11-5-1-2-6-12(11)16(14)19/h1-9,14H/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYMSALUPHICCK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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